4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles . It is a mercapto-substituted 1,2,4-triazole ligand .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of potassium salt dithiocarbazinate with hydrazine hydrate . The reaction mixture changes color to green, hydrogen sulfide is evolved, and a homogeneous solution results .Chemical Reactions Analysis
1,2,4-Triazole-3-thiol, a related compound, forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Scientific Research Applications
Broad Spectrum of Biological Activity : Derivatives of 1,2,4-triazole, such as the one , are known for their wide range of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. They are also noted for their low toxicity, making them promising for research into their chemical structure and biological activity and the targeted search for biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Antimicrobial and Antifungal Activity : Some derivatives of 1,2,4-triazole-3-thiols, including those with structural similarities to 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial and antifungal effects. This makes them potential candidates for the development of new pharmacological agents (Safonov & Panasenko, 2022).
Antitumor and Anti-inflammatory Properties : Certain 1,2,4-triazole derivatives have been found to show antitumor activity and anti-inflammatory properties. This indicates their potential in the development of new treatments for various cancers and inflammatory conditions (Arustamyan et al., 2021).
Corrosion Inhibition : These compounds have also been studied for their role in inhibiting corrosion, particularly in mild steel, in various acidic environments. This suggests their application in material science and engineering to protect metals from corrosion (Quraishi & Jamal, 2002).
Cancer Cell Migration Inhibition : Some 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety have shown effectiveness in inhibiting cancer cell migration and reducing the growth of melanoma, breast, and pancreatic cancer spheroids, indicating their potential in cancer treatment (Šermukšnytė et al., 2022).
properties
IUPAC Name |
4-cyclohexyl-3-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLLUDFHDJESNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351298 | |
Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
38942-57-3 | |
Record name | 4-Cyclohexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38942-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 305339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC305339 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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